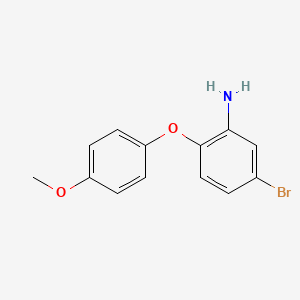
5-Bromo-2-(4-methoxyphenoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(4-methoxyphenoxy)aniline: is an organic compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a bromine atom, a methoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methoxyphenoxy)aniline typically involves multiple steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Bromination: Finally, bromination is performed to introduce the bromine atom.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques such as nitration, reduction, and bromination under controlled conditions .
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The methoxy group and aniline moiety can participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Reduction: Commonly employs reducing agents such as hydrogen gas or metal catalysts.
Bromination: Utilizes bromine or bromine-containing compounds.
Major Products Formed:
Substituted Anilines: Depending on the reagents and conditions, various substituted anilines can be formed.
Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions involving the methoxy group or aniline moiety.
科学研究应用
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds .
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine
- Explored for its potential therapeutic applications, although specific uses are still under research.
Industry
作用机制
The mechanism of action of 5-Bromo-2-(4-methoxyphenoxy)aniline involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as those involving oxidation and reduction reactions.
相似化合物的比较
Similar Compounds
5-Bromo-2-methoxyaniline: Shares the bromine and methoxy groups but lacks the phenoxy group.
4-Bromo-2-methoxyaniline: Similar structure but with different positioning of the bromine and methoxy groups.
Uniqueness
生物活性
5-Bromo-2-(4-methoxyphenoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
This compound has the molecular formula C13H12BrNO2 and is characterized by the presence of a bromine atom and a methoxyphenoxy group. The structure can be represented as follows:
This unique configuration contributes to its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit microtubule polymerization, making it a potential candidate for cancer therapy by disrupting the mitotic spindle formation during cell division .
Key Mechanisms:
- Microtubule Disruption : Inhibits tubulin polymerization, leading to G2/M phase arrest in the cell cycle.
- Apoptosis Induction : Triggers apoptotic pathways in cancer cells following microtubule disruption.
- Interaction with MDR Pumps : Studies indicate that it may not be a substrate for multidrug resistance (MDR) pumps, enhancing its efficacy against resistant cancer cell lines .
Biological Activity Overview
Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines, including HeLa and MCF7. The compound's potency is often assessed through IC50 values, which represent the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | <1.0 | Microtubule inhibition |
| MCF7 | <1.0 | Apoptosis induction |
| HT-29 | <1.0 | Cell cycle arrest |
Case Studies
- Antitumor Activity : A study highlighted that derivatives of this compound were synthesized and evaluated for their antitumor properties. The most potent compounds demonstrated sub-micromolar cytotoxicity against HeLa and HT-29 cell lines, indicating strong potential for development as anticancer agents .
- Mechanistic Studies : Research involving flow cytometry revealed that treatment with this compound led to significant G2/M phase arrest followed by apoptosis in cancer cells. This was corroborated by immunofluorescence studies showing disruption of the microtubule network .
- Target Identification : Investigations into the binding mode of this compound revealed interactions at the colchicine site of tubulin, further confirming its role as a microtubule-targeting agent .
属性
IUPAC Name |
5-bromo-2-(4-methoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBKNZFJDWTHNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













